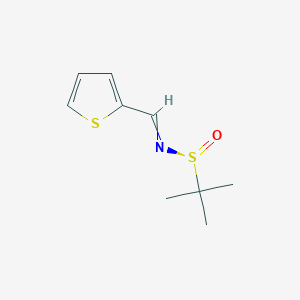
(S)-2-methyl-N-(thiophen-2-ylmethylene)propane-2-sulfinamide
Übersicht
Beschreibung
(S)-2-methyl-N-(thiophen-2-ylmethylene)propane-2-sulfinamide, abbreviated as (S)-MTPPS, is a sulfinamide compound that has been studied for its potential applications in various scientific research areas. It has been used in a number of biochemical and physiological experiments, and its mechanism of action is being investigated.
Wissenschaftliche Forschungsanwendungen
Asymmetric Syntheses and Chemical Transformations
- Asymmetric Syntheses : The compound is used in the asymmetric synthesis of various chemicals, particularly in the production of 1-aryl-2,2,2-trifluoroethylamines. This process involves diastereoselective addition reactions, highlighting the compound's role in facilitating stereoselective chemical transformations (Truong, Ménard, & Dion, 2007).
- Chemical Reactions with Metallated Allenes : The compound reacts with lithiated allenes or allenylmagnesium bromides, leading to the formation of various N-phenyl-2-alkynylsulfinamides. This showcases its utility in diverse chemical synthesis processes involving metallated compounds (Brandsma, Chernysheva, Zinchenko, & Trofimov, 2002).
Polymerization and Material Synthesis
- Synthesis of Broken π-Conjugated Polymers : The compound plays a role in synthesizing broken π-conjugated polymers like 2,2-di(alkylthien-2-yl)propanes. These polymers, due to their limited conjugation, have specific conductive properties, underlining the compound's significance in advanced material synthesis (Hoffmann, Knudsen, Samuelsen, & Carlsen, 2000).
Catalysis and Chemical Reactions
- Catalysis in Thiophene Cracking : The compound is involved in catalysis processes, particularly in cracking thiophene species over zeolites, which is essential in petrochemical processing and environmental applications. It aids in the desulfurization and conversion of thiophene compounds (Shan, Li, Yang, Zhao, Zhao, & Zhang, 2002).
Miscellaneous Applications
- Inhibitory Effects in Corrosion Studies : Research shows the compound's efficacy as a corrosion inhibitor, particularly for mild steel in acidic environments. This demonstrates its potential application in industrial maintenance and materials science (Tezcan, Yerlikaya, Mahmood, & Kardaş, 2018).
- Electrochemical Applications : The compound's utility in electrochemical processes, such as in the polymerization of bis(2-thienyl)methanes, indicates its relevance in the creation of low-gap materials for electronic applications (Benincori, Rizzo, Sannicolo, Schiavon, Zecchin, & Zotti, 2003).
Eigenschaften
IUPAC Name |
(S)-2-methyl-N-(thiophen-2-ylmethylidene)propane-2-sulfinamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS2/c1-9(2,3)13(11)10-7-8-5-4-6-12-8/h4-7H,1-3H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSVBNDDIUTFLR-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@](=O)N=CC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-methyl-N-(thiophen-2-ylmethylidene)propane-2-sulfinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



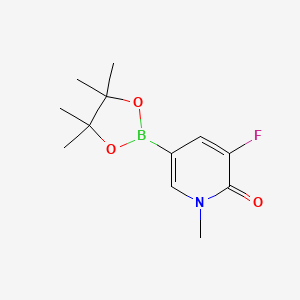
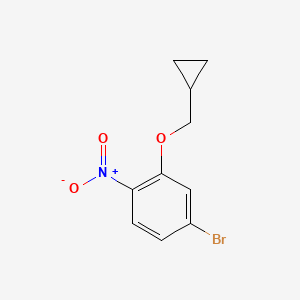

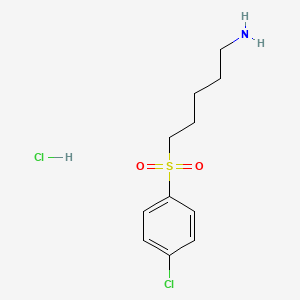
![1-Isothiocyanatobicyclo[1.1.1]pentane](/img/structure/B1412658.png)
![1H-Pyrazole, 1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1412660.png)
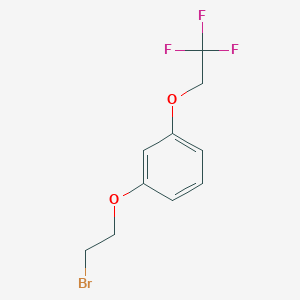
![3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid tert-butyl ester](/img/structure/B1412663.png)

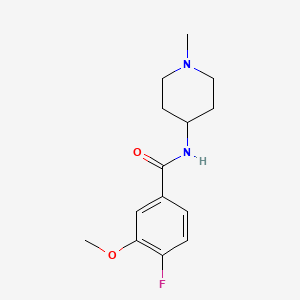
![tert-butyl N-{2-azaspiro[3.3]heptan-5-yl}carbamate hydrochloride](/img/structure/B1412666.png)


